molecular formula C38H22 B1592649 1,4-Di(pyren-1-yl)benzene CAS No. 475460-77-6

1,4-Di(pyren-1-yl)benzene

Cat. No.: B1592649
CAS No.: 475460-77-6
M. Wt: 478.6 g/mol
InChI Key: IJJYNFWMKNYNEW-UHFFFAOYSA-N
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Description

1,4-Di(pyren-1-yl)benzene, also known as p-Bpye, is a chemical compound with two pyrene groups attached to a benzene ring . It is commonly used in organic electronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .


Molecular Structure Analysis

This compound contains a total of 68 bonds; 46 non-H bonds, 44 multiple bonds, 2 rotatable bonds, 44 aromatic bonds, 9 six-membered rings, 10 ten-membered rings, and 4 twelve-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.310±0.06 g/cm3 . Unfortunately, other properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Photophysical Properties

1,4-Di(pyren-1-yl)benzene derivatives exhibit remarkable photophysical properties. A study by Chen et al. (2012) prepared a derivative using the Suzuki-Miyaura reaction, observing enhanced photoluminescent efficiency with impressive quantum yields in the solid state, indicating potential applications in materials science, particularly in fields requiring high-efficiency light-emitting materials (Chen et al., 2012).

Purification Techniques

Hsu et al. (2012) developed a fast purification system for this compound, involving a vertical quartz tube and vacuum sublimation, crucial for preparing high-purity materials for scientific research, particularly in photoluminescence and electroluminescence applications (Hsu et al., 2012).

Spin-Transition Properties

González-Prieto et al. (2011) investigated this compound in the context of spin-transition properties in pyrene-decorated 2,6-bispyrazolylpyridine-based Fe(II) complexes. This research highlights its relevance in studying molecular spin transitions, which are crucial in molecular electronics and spintronics (González-Prieto et al., 2011).

Applications in Organic Electronics

Yu et al. (2013) demonstrated the use of pyrene-based dyes, including this compound, in dye-sensitized solar cells. This research underlines its importance in renewable energy technologies, particularly in improving the efficiency of organic photovoltaic devices (Yu et al., 2013).

Electrochromic Properties

Yang et al. (2011) studied a copolymer based on 1,4-di(thiophen-3yl)benzene and pyrene, demonstrating stable and distinct electrochromic properties. This application is significant for developing smart windows and displays (Yang et al., 2011).

Interface Layer in Optoelectronics

Yeşildağ et al. (2021) utilized a pyrene-imine derivative of 1,4-phenylenebis in the fabrication of an organic interface layer for optoelectronic applications. This study provides insights into the use of pyrene derivatives in enhancing the performance of electronic devices (Yeşildağ et al., 2021).

Adsorption and Growth Studies

Lelaidieret al. (2017) investigated the adsorption and growth of bis-pyrene molecules on Au(111) surfaces. This study is relevant for understanding molecular interactions at interfaces, which is crucial for the development of molecular electronics and surface chemistry (Lelaidier et al., 2017).

Electroluminescence in Organic Light-Emitting Diodes

Karthik et al. (2015) synthesized new pyrene–benzimidazole conjugates, demonstrating their application in deep blue electroluminescent organic light-emitting diodes. This research is significant for the development of advanced display technologies (Karthik et al., 2015).

Nonlinear Optical Properties

Jingji (2015) conducted a study on the thermal stability and potential nonlinear optical properties of 1-(pyrene-1-yl)-2-(benzothiazole-2-yl)ethylene. This research contributes to the understanding of materials suitable for nonlinear optical applications (Jingji, 2015).

Optical and Thin Film Properties

Lelaidier et al. (2016) explored the optical and morphological properties of thin films of bis-pyrene π-conjugated molecules. This study is important for applications in thin-film transistors and optoelectronic devices (Lelaidier et al., 2016).

Catalytic Support in Biodiesel Synthesis

Kundu and Bhaumik (2015) developed pyrene-based porous organic polymers for use as catalytic supports in biodiesel synthesis. This application showcases the potential of this compound in sustainable energy solutions (Kundu & Bhaumik, 2015).

Safety and Hazards

The safety data sheet for 1,4-Di(pyren-1-yl)benzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

1-(4-pyren-1-ylphenyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H22/c1-3-25-11-13-29-15-19-31(33-21-17-27(5-1)35(25)37(29)33)23-7-9-24(10-8-23)32-20-16-30-14-12-26-4-2-6-28-18-22-34(32)38(30)36(26)28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJYNFWMKNYNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634756
Record name 1,1'-(1,4-Phenylene)dipyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475460-77-6
Record name 1,1'-(1,4-Phenylene)dipyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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